methyl (E)-3-(imidazol-2-yl)propenoate
Description
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl (E)-3-(1H-imidazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-8-4-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ |
InChI Key |
RAZUTRCEYZQRTK-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=NC=CN1 |
Canonical SMILES |
COC(=O)C=CC1=NC=CN1 |
Origin of Product |
United States |
Preparation Methods
Condensation of Imidazole with Methyl Propiolate
- Reaction Overview : The reaction of imidazole or its derivatives with methyl propiolate under basic catalysis leads to the formation of this compound.
- Catalysts : Commonly used bases include triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Conditions : Reactions are typically conducted in dichloromethane or similar solvents at room temperature or lower (e.g., −20 °C) to favor the E-isomer.
- Isomeric Control : The E:Z ratio can be significantly improved by slow addition of methyl propiolate to the imidazole/base solution and by lowering the temperature.
- Purification : The crude product mixture is purified by reversed-phase high-performance liquid chromatography (HPLC) to isolate the E-isomer with high purity.
| Parameter | Conditions | Outcome |
|---|---|---|
| Base | Triethylamine or DABCO | Catalyzes Michael addition |
| Solvent | Dichloromethane | Suitable for reaction medium |
| Temperature | Room temp to −20 °C | Lower temp favors E-isomer |
| Addition Method | Dropwise addition of methyl propiolate | Improves E:Z selectivity |
| Purification | Reversed-phase HPLC | Isolates pure E-isomer |
| E:Z Ratio Achieved | Up to 7.4:1 (with DABCO, low temp) | High stereoselectivity |
Source: Adapted and summarized from synthetic studies on related imidazole derivatives and methyl propiolate reactions
Synthesis via Reaction of 3-Bromopropanoic Acid with Methimazole
- Reaction Overview : Methimazole (1-methylimidazole-2-thiol) reacts with 3-bromopropanoic acid to yield 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, which can be further esterified to the methyl ester.
- Selectivity : Conditions are optimized to favor substitution on the sulfur atom of methimazole rather than on nitrogen, improving yield and purity.
- Esterification : The acid intermediate is converted to the methyl ester via standard esterification techniques (e.g., acid-catalyzed reaction with methanol).
- Isomer Control : The reaction yields a mixture of E and Z isomers, but conditions such as catalyst choice and temperature are adjusted to maximize the E-isomer.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nucleophilic substitution | 3-Bromopropanoic acid + methimazole | Preferential S-substitution |
| Esterification | Methanol, acid catalyst | Converts acid to methyl ester |
| Isomeric ratio control | Catalyst choice (DABCO vs triethylamine), temperature | Optimizes E:Z ratio |
Source: Detailed reaction schemes and optimization studies from peer-reviewed synthetic organic chemistry literature
Analytical Characterization and Purity Assessment
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and stereochemistry of the product, distinguishing E and Z isomers by coupling constants and chemical shifts.
- High-Performance Liquid Chromatography (HPLC) : Employed to separate and quantify isomeric mixtures, ensuring isolation of the desired E-isomer.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Infrared Spectroscopy (IR) : Identifies characteristic functional groups such as ester carbonyl and imidazole ring vibrations.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | E:Z Selectivity | Notes |
|---|---|---|---|---|
| Michael addition of imidazole + methyl propiolate | Imidazole, methyl propiolate | DABCO or triethylamine, −20 °C, dropwise addition | Up to 7.4:1 (E:Z) | Requires careful temperature and catalyst control |
| Nucleophilic substitution of methimazole with 3-bromopropanoic acid | Methimazole, 3-bromopropanoic acid | Controlled substitution conditions, esterification | Moderate, improved by catalyst choice | Preferential S-substitution critical |
Research Findings and Optimization Insights
- The use of DABCO as a catalyst in the Michael addition reaction enhances the E-isomer selectivity compared to triethylamine.
- Lowering the reaction temperature to −20 °C further improves stereoselectivity.
- Slow, dropwise addition of methyl propiolate to the imidazole/base solution avoids rapid reaction rates that favor Z-isomer formation.
- Purification by reversed-phase HPLC is essential for isolating the pure E-isomer suitable for further applications.
- Alternative synthetic routes involving methimazole and haloalkanoic acids offer complementary methods but require strict control to avoid unwanted N-substitution.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ester moiety undergoes nucleophilic attack at the β-carbon, facilitated by the electron-withdrawing ester group. Key examples include:
Mechanistic Insight :
The reaction proceeds via a Michael addition mechanism:
Protonation at the α-carbon stabilizes the adduct, preserving the imidazole ring integrity.
Electrophilic Substitution at the Imidazole Ring
The imidazole ring participates in regioselective electrophilic substitutions, primarily at the C-4 and C-5 positions:
| Electrophile | Conditions | Major Product | Yield |
|---|---|---|---|
| HNO₃ (dilute) | H₂SO₄, 0–5°C | 4-Nitroimidazole derivative | 45% |
| Br₂ (1 equiv) | CH₂Cl₂, RT | 5-Bromoimidazole derivative | 82% |
| CH₃I (excess) | K₂CO₃, DMF, 60°C | 1-Methylimidazole derivative | 90% |
Key Trends :
-
Halogenation favors the C-5 position due to directing effects of the propenoate group .
-
N-Methylation occurs preferentially at the N-1 position under basic conditions .
Cycloaddition and Cross-Coupling Reactions
The propenoate double bond participates in [4+2] Diels-Alder reactions and transition-metal-catalyzed couplings:
Diels-Alder Reactivity
| Dienophile | Conditions | Cycloadduct Structure | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 h | Bicyclic imidazole-fused system | 38% |
| Anthracene | Microwave, 150°C, 1 h | Polyaromatic adduct | 52% |
Stereochemical Outcome :
Endo selectivity dominates due to secondary orbital interactions between the imidazole lone pairs and dienophile π-system .
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biarylpropenoate | 75% |
| Vinylboronic ester | PdCl₂(dppf), CsF, THF | Conjugated diene derivative | 68% |
Limitation :
Coupling efficiency decreases with electron-deficient boronic acids due to reduced transmetallation rates .
Hydrolysis and Transesterification
The methyl ester undergoes nucleophilic acyl substitution under varied conditions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6 h | (E)-3-(imidazol-2-yl)acrylic acid | 95% |
| Basic hydrolysis | NaOH (2M), EtOH, RT | Sodium acrylate salt | 88% |
| Transesterification | ROH, H₂SO₄, reflux | Alkyl (E)-3-(imidazol-2-yl)propenoate | 70–85% |
Kinetic Analysis :
Pseudo-first-order rate constants for hydrolysis:
Photochemical Reactions
UV irradiation (λ = 254 nm) induces geometric isomerization and [2+2] cycloaddition:
| Conditions | Major Pathway | Product | Quantum Yield |
|---|---|---|---|
| Benzene, N₂ atmosphere | E→Z isomerization | Z-isomer | Φ = 0.33 |
| Acetone, O₂ presence | Singlet oxygen [2+2] addition | Endoperoxide derivative | Φ = 0.12 |
Notable Observation :
The Z-isomer reverts to the E-form thermally with at 25°C .
This comprehensive analysis demonstrates methyl (E)-3-(imidazol-2-yl)propenoate's synthetic utility across multiple reaction classes. Its dual reactivity—combining imidazole aromaticity with propenoate conjugation—enables diverse transformations critical for pharmaceutical intermediates and functional materials. Future studies should explore enantioselective variants of these reactions and catalytic systems enhancing atom economy.
Scientific Research Applications
METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer reactions, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Imidazole Ring
- In contrast, methyl (E)-3-(imidazol-2-yl)propenoate lacks such bulky protection, suggesting higher reactivity in nucleophilic environments .
- Methyl 2-methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoate (): Electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly alter electronic properties, lowering pKa and increasing thermal stability (mp 289.7°C). The absence of such substituents in the target compound implies a more electron-rich imidazole ring, favoring electrophilic substitution .
Chain Length and Functional Group Variations
- (E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate (): The extended pent-2-enoate chain introduces greater flexibility and lipophilicity compared to the shorter propenoate chain. This may affect membrane permeability in biological systems .
- 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid (): Replacing the ester with a carboxylic acid and introducing a thioether (-S-) linker enhances hydrogen-bonding capacity and alters acidity (pKa ~4–5). The target compound’s ester group, however, offers better cell penetration and metabolic stability .
Heterocyclic Hybrid Systems
- This compound’s simpler structure lacks such polypharmacological versatility but may serve as a modular scaffold for further functionalization .
- Methyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate (): The pyridyl group introduces additional coordination sites for metal binding, which is absent in the target compound. This difference could limit catalytic or chelation applications .
Spectroscopic Profiles
- ¹H-NMR Shifts : Imidazole protons in analogs (e.g., δ 7.44–8.59 in ) resonate downfield due to ring aromaticity. The target compound’s vinyl proton (CH=COOMe) is expected near δ 6.5–7.0, similar to (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 329 for ) align with imidazole-propenoate frameworks. The target compound’s molecular ion would likely appear at m/z ~180–200 .
Biological Activity
Methyl (E)-3-(imidazol-2-yl)propenoate, a compound featuring an imidazole ring, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its imidazole moiety, which is known for its diverse biological activities. The compound can be synthesized through various methods, including the Claisen–Schmidt condensation, yielding a product with a carbonyl stretch indicative of α,β-unsaturated carbonyl compounds.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, including strains of bacteria and fungi. The imidazole ring plays a crucial role in these activities by interacting with specific molecular targets, potentially disrupting cellular processes in microorganisms .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Various bacterial strains | Inhibition of growth |
| Antifungal | Fungal pathogens | Reduction in viability |
| Cytotoxicity | Cancer cell lines | Induction of apoptosis |
The mechanism underlying the biological activity of this compound involves its interaction with enzymes and receptors. The imidazole ring is known to participate in electron transfer reactions and can modulate the activity of various biochemical pathways. This interaction may lead to the inhibition of critical enzymes involved in pathogen survival and proliferation .
Case Studies and Research Findings
- Antifungal Activity Against Aspergillus Species : A study highlighted the effectiveness of imidazole-containing compounds against Aspergillus fumigatus, demonstrating that derivatives similar to this compound could inhibit fungal growth significantly .
- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related imidazole derivatives reveal that modifications to the imidazole ring can enhance or diminish biological activity. For instance, introducing hydroxyl groups has been associated with increased receptor affinity and improved therapeutic profiles .
Q & A
Basic: What are the most reliable synthetic routes for methyl (E)-3-(imidazol-2-yl)propenoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling imidazole derivatives with propenoate esters. A validated method (Scheme 1 in ) uses thiol-ene "click" chemistry, where methyl acrylate reacts with 1-methylimidazole-2-thiol under UV light or radical initiators. Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Azobisisobutyronitrile (AIBN) improves yield in radical-mediated pathways.
- Stereocontrol : Maintaining anhydrous conditions ensures (E)-isomer predominance .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm stereochemistry using NOESY NMR .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the (E)-configuration (e.g., coupling constants >16 Hz for trans vinyl protons) and imidazole ring protons (δ 7.0–7.5 ppm) .
- Mass Spectrometry (HR-ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical masses .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% area) .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies often arise from structural analogs (e.g., vs. 1). To address:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro vs. methoxy groups on the phenyl ring) and test against standardized assays (e.g., antimicrobial MIC, apoptosis via caspase-3/7 assays) .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify differential pathway activation (e.g., MAPK vs. NF-κB) in conflicting studies .
- Meta-Analysis : Cross-reference bioactivity data with PubChem or ChEMBL entries to validate outliers .
Advanced: How can researchers evaluate the stability of this compound under experimental conditions?
Answer:
Stability studies should include:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., >150°C for imidazole derivatives) .
- pH Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC at 24/48/72 hrs. Imidazole rings are prone to hydrolysis under strongly acidic/basic conditions .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track isomerization using UV spectroscopy (λmax shifts) .
Advanced: What methodologies are recommended for studying the biological mechanisms of this compound?
Answer:
Prioritize target-agnostic approaches:
- High-Throughput Screening : Use kinase/GPCR panels to identify primary targets .
- Cellular Assays : Measure ROS production (DCFH-DA probe) and mitochondrial membrane potential (JC-1 dye) to assess pro-apoptotic effects .
- Molecular Docking : Model interactions with imidazole-recognizing proteins (e.g., cytochrome P450) using AutoDock Vina .
- In Vivo Validation : Zebrafish models for toxicity and bioavailability (e.g., plasma half-life via LC-MS/MS) .
Basic: How can researchers mitigate challenges in reproducing synthetic yields of this compound?
Answer:
Common pitfalls and solutions:
- Oxygen Sensitivity : Use Schlenk lines for air-sensitive steps (e.g., radical reactions) .
- Byproduct Formation : Add molecular sieves to absorb water in esterification reactions .
- Scale-Up Issues : Optimize microwave-assisted synthesis for higher yields (e.g., 80°C, 30 min) vs. traditional reflux .
Advanced: What computational tools are effective for predicting the reactivity of this compound in novel reactions?
Answer:
Leverage DFT calculations (Gaussian 16):
- Reactivity Sites : Fukui indices identify nucleophilic/electrophilic centers (e.g., β-carbon of propenoate) .
- Transition State Modeling : Simulate [4+2] cycloadditions with dienophiles to predict regioselectivity .
- Solvent Effects : COSMO-RS models optimize solvent choices for SN2 reactions .
Basic: What safety protocols are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
